5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-Fluorophenyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes fluorine, hydroxyl, methoxy, and methyl groups attached to a pyrrolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The fluorophenyl, methoxyphenyl, and methylphenyl groups can be introduced through various substitution reactions, often using reagents like fluorobenzene, methoxybenzyl chloride, and methylbenzene under specific conditions.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone core can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(2-Bromophenyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The presence of the fluorine atom in 5-(2-fluorophenyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one imparts unique properties such as increased metabolic stability and potential for specific interactions with biological targets, distinguishing it from its chlorinated or brominated analogs.
Properties
Molecular Formula |
C25H22FNO3 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-4-hydroxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H22FNO3/c1-16-10-12-18(13-11-16)22-23(20-8-3-4-9-21(20)26)27(25(29)24(22)28)15-17-6-5-7-19(14-17)30-2/h3-14,23,28H,15H2,1-2H3 |
InChI Key |
POMDGHUDCRBBDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3F)CC4=CC(=CC=C4)OC)O |
Origin of Product |
United States |
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